2-bromo-1-N-ethylbenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQVQVZVCVLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 N Ethylbenzene 1,4 Diamine and Analogous Structures
Strategies for Regioselective Bromination of N-Substituted Aniline (B41778) and Phenylenediamine Scaffolds
Regioselective bromination is crucial for installing a bromine atom at a specific position on an already substituted benzene (B151609) ring. In the context of N-substituted anilines and phenylenediamines, the existing amino groups strongly influence the position of subsequent substitutions.
Electrophilic Aromatic Substitution (EAS) is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The rate and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. makingmolecules.com
Substituents are classified as either activating or deactivating. Activating groups increase the rate of the reaction compared to unsubstituted benzene by donating electron density to the ring, which stabilizes the cationic intermediate (known as an arenium ion or Wheland intermediate) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Amino groups (-NH2, -NHR, -NR2) are potent activating groups. masterorganicchemistry.com They donate electron density to the aromatic ring through the resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring. labxchange.org This increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comlabxchange.org
This resonance effect preferentially increases the electron density at the ortho and para positions relative to the amino group. labxchange.org As a result, amino groups are strong ortho, para-directors, meaning the incoming electrophile will predominantly add to these positions. makingmolecules.com This directing effect is a key principle in devising synthetic routes for molecules like 2-bromo-1-N-ethylbenzene-1,4-diamine, where the bromine atom is positioned ortho to one of the amino groups.
Table 1: Effect of Substituent Groups on Electrophilic Aromatic Substitution
| Group Type | Examples | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Activating Groups | -NH₂, -NHR, -OH, -OR, -Alkyl | Increase reaction rate | Ortho, Para |
| Deactivating Groups | -NO₂, -SO₃H, -CN, -C=O, -Halogens | Decrease reaction rate | Meta (Halogens are an exception, being ortho, para-directing) |
While molecular bromine (Br₂) can be used for the bromination of activated aromatic rings, it is a hazardous substance that can sometimes lead to over-bromination or side reactions. masterorganicchemistry.com A widely used and more convenient alternative is N-Bromosuccinimide (NBS). masterorganicchemistry.comwikipedia.org NBS is a crystalline solid that is easier and safer to handle than liquid bromine and serves as an excellent source of electrophilic bromine. masterorganicchemistry.com
NBS is particularly effective for the monobromination of electron-rich aromatic compounds, including anilines and phenols. wikipedia.orgthieme-connect.comcommonorganicchemistry.com The reaction is typically carried out in a polar solvent. nih.gov The choice of solvent can have a marked impact on the regioselectivity of the bromination. For instance, studies on meta-substituted anilines have shown that the reaction's outcome can be tuned by selecting the appropriate reaction medium. thieme-connect.comlookchem.com In polar solvents, the formation of isomers where the bromine is para to the activating amino group is often favored. thieme-connect.com
The general mechanism involves the generation of an electrophilic bromine species that is then attacked by the electron-rich aromatic ring. thieme-connect.com For highly activated substrates like anilines, the reaction can proceed under mild conditions. commonorganicchemistry.com
To enhance the efficiency, selectivity, and scope of aromatic bromination, various catalytic systems have been developed. These systems often allow for reactions to occur under milder conditions or with substrates that are less reactive.
Lewis Acid Catalysis : Lewis acids are commonly used to increase the electrophilicity of the brominating agent. libretexts.org For example, a Lewis acid like ferric bromide (FeBr₃) can polarize a Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org Other Lewis acids such as AlBr₃, ZnBr₂, and TiBr₄ have also been employed in the bromination of various aromatic compounds. researchgate.net This approach is a cornerstone of classical aromatic halogenation. masterorganicchemistry.com
Organocatalysis : Recent advancements have introduced the use of organic molecules as catalysts for bromination. For example, mandelic acid has been shown to catalyze the highly regioselective aromatic bromination of various substrates using NBS in aqueous conditions at room temperature. nsf.govorganic-chemistry.org Computational studies suggest that Lewis basic additives can interact with NBS through halogen bonding, which increases the positive character of the bromine atom, making it more electrophilic. nsf.gov
Oxidative Systems : Oxidative bromination provides an alternative route where a simple and inexpensive bromide source, like sodium bromide (NaBr), is oxidized in situ to generate the electrophilic bromine species. This method often employs a catalyst and an oxidant. A practical procedure for the regioselective bromination of anilines uses a catalytic amount of copper sulfate (CuSO₄·5H₂O) with sodium persulfate (Na₂S₂O₈) as the oxidant and NaBr as the bromine source. researchgate.net This copper-catalyzed system offers high chemo- and regioselectivity. researchgate.net
Table 2: Comparison of Catalytic Bromination Methods
| Catalytic System | Typical Catalyst | Bromine Source | Key Features |
|---|---|---|---|
| Lewis Acid Catalysis | FeBr₃, AlCl₃, ZrCl₄ nih.gov | Br₂, DBDMH nih.gov | Traditional method, enhances electrophilicity of halogen. |
| Organocatalysis | Mandelic Acid organic-chemistry.org, Trip-SMe organic-chemistry.org | NBS | Mild, metal-free, can offer high regioselectivity. nsf.govorganic-chemistry.org |
| Oxidative Bromination | CuSO₄ researchgate.net | NaBr | Uses inexpensive bromide salts, high chemo- and regioselectivity. researchgate.net |
Synthetic Routes to Introduce and Modify N-Ethylamino Functionalities
The introduction of an N-ethyl group onto an aromatic amine is a key step in synthesizing the target molecule. This can be achieved through direct alkylation or via multi-step sequences involving precursor functional groups.
N-alkylation is a reaction that forms a bond between a nitrogen atom and an alkyl group. wikipedia.org However, the direct alkylation of primary or secondary aromatic amines with alkyl halides can be complicated. libretexts.org A major drawback is the potential for over-alkylation, as the newly formed secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. wikipedia.orglibretexts.org
To achieve more selective mono-alkylation, several methods are employed:
Reductive Amination : This is a highly effective two-step process (often performed in one pot) that converts a primary amine to a secondary amine. The aromatic amine is first reacted with an aldehyde (in this case, acetaldehyde for N-ethylation) to form an imine intermediate. The imine is then reduced to the corresponding amine. quora.com This method avoids the issue of over-alkylation common with alkyl halides. A variety of reducing agents can be used, and catalytic versions with hydrogen gas are common. quora.com
Transition Metal-Catalyzed Coupling : Modern cross-coupling reactions provide powerful tools for C-N bond formation. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple an aryl halide with an amine. quora.com While often used to form the aryl-amine bond itself, variations can be applied for N-alkylation.
Alkylation with Alcohols : Using alcohols as alkylating agents is an environmentally benign alternative to alkyl halides, with water being the only byproduct. nih.gov These reactions typically require a catalyst, often based on ruthenium or iridium, to facilitate a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. nih.gov The alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. nih.gov
A common and reliable strategy for preparing substituted anilines involves a nitration-reduction sequence. quora.comyoutube.com This pathway is particularly useful when direct functionalization is difficult or leads to unwanted isomers.
Aromatic Nitration : The first step is the electrophilic nitration of a suitable benzene precursor. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.com
Reduction of the Nitro Group : Once the nitro group is installed on the aromatic ring, it can be reduced to a primary amino group (-NH₂). youtube.com This transformation is a cornerstone of aromatic chemistry and can be accomplished with a wide variety of reagents, allowing for compatibility with other functional groups in the molecule. youtube.comyoutube.com Common methods include:
Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). youtube.com This method is very efficient but can also reduce other functional groups like alkenes or remove certain halides. youtube.com
Metals in Acid : A classic and mild method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.comyoutube.com
Stannous Chloride (SnCl₂) : This is another mild reagent used for the selective reduction of nitro groups. youtube.com
Once the primary aromatic amine (aniline) is formed through this reduction, the N-ethyl group can be introduced using the alkylation methods described in section 2.2.1. sciengine.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Conditions | Advantages/Disadvantages |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation | Highly efficient; may reduce other functional groups. youtube.com |
| Fe, HCl or CH₃COOH | Metal in acid | Mild, cost-effective, good functional group tolerance. youtube.comyoutube.com |
| SnCl₂ | Metal salt | Mild reducing agent, often used in alcohol solvents. youtube.com |
Targeted Synthesis of Specific Positional Isomers and N-Substituted Derivatives
The synthesis of specifically substituted benzene-1,4-diamines often involves multi-step sequences to control the introduction of different functional groups. The order of reactions is crucial in determining the final arrangement of the substituents due to their directing effects in electrophilic aromatic substitution and their influence on the nucleophilicity of the amino groups.
The reported synthesis of 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine starts from N,N,N',N'-tetramethyl-benzene-1,4-diamine. The key step is a directed ortho-metalation, followed by quenching with a bromine source.
A detailed procedure for the synthesis of 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine is as follows:
A mixture of N,N,N',N'-tetramethyl-benzene-1,4-diamine, n-butyllithium (n-BuLi), and tetramethylethylenediamine (TMEDA) is heated to reflux. This step results in the formation of a lithiated intermediate ortho to one of the dimethylamino groups. The reaction mixture is then cooled and treated with a brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or in this specific documented case, 2-bromo-1,1,1-triethoxy-ethane, to introduce the bromine atom at the desired position. The reaction is then quenched, and the product is isolated and purified.
Table 1: Synthesis of 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine
| Starting Material | Reagents | Reaction Conditions | Product | Yield |
| N,N,N',N'-tetramethyl-benzene-1,4-diamine | 1. n-BuLi, TMEDA2. 2-bromo-1,1,1-triethoxy-ethane | 1. Reflux2. 0°C to room temperature | 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine | 23% |
This synthetic approach highlights a powerful method for achieving regioselective bromination of highly activated aromatic rings, which might be difficult to achieve with standard electrophilic bromination methods due to the potential for multiple brominations and lack of positional control.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Aspects of Electrophilic Aromatic Bromination
The synthesis of the title compound likely proceeds via the electrophilic aromatic bromination of a precursor, N-ethylbenzene-1,4-diamine. This class of reaction is a cornerstone of aromatic chemistry, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com
The generally accepted mechanism for electrophilic aromatic substitution (EAS) proceeds through a two-step process. libretexts.org The initial and rate-determining step involves the attack of the π-electron system of the aromatic ring on a potent electrophile, such as the bromine cation (Br+) or a polarized bromine source. libretexts.orglibretexts.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. wikipedia.orgslideshare.net
The positive charge in the arenium ion is not localized on a single carbon atom but is delocalized across the ring through the π-system, which contributes to its relative stability. wikipedia.org For a substituted benzene (B151609) like N-ethylbenzene-1,4-diamine, the amino and ethylamino groups play a crucial role in stabilizing this intermediate. Through resonance, the lone pair of electrons on the nitrogen atoms can be donated into the ring, further delocalizing the positive charge and significantly lowering the activation energy of the reaction. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the activating group. quora.com The second step of the mechanism is the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product. libretexts.orgslideshare.net
The position of electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the substituents already present. Both the primary amino (-NH2) and the secondary N-ethylamino (-NHR) groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.
In the precursor molecule, N-ethylbenzene-1,4-diamine, the para position relative to the primary amine is already occupied by the ethylamino group, and vice versa. Therefore, electrophilic attack is directed to the ortho positions. The four available positions for substitution are C2, C3, C5, and C6. The primary amine directs to positions 2 and 6, while the ethylamino group directs to positions 3 and 5. The formation of the specific isomer, 2-bromo-1-N-ethylbenzene-1,4-diamine, indicates a preferential substitution at the C2 position. This regioselectivity is likely influenced by a combination of electronic and steric factors. The primary amino group is sterically smaller than the N-ethylamino group, potentially allowing for easier approach of the electrophile to the C2 position. The combined electron-donating effects of both amine groups strongly activate the ring, making the bromination reaction proceed readily, often without the need for a strong Lewis acid catalyst that is typically required for less activated rings. wikipedia.org
| Substituent Group | Electronic Effect | Directing Influence | Activating/Deactivating |
|---|---|---|---|
| -NH2 (Amino) | +R > -I (Strongly Donating) | ortho, para | Strongly Activating |
| -NHCH2CH3 (Ethylamino) | +R > -I (Strongly Donating) | ortho, para | Strongly Activating |
| -Br (Bromo) | +R < -I (Weakly Donating, Inductively Withdrawing) | ortho, para | Deactivating |
Nucleophilic Substitution Reactions Involving the Aromatic Bromine and Amine Centers
The compound possesses multiple sites for nucleophilic attack: the carbon bearing the bromine atom and the nitrogen atoms of the two amine groups. masterorganicchemistry.com
The aromatic bromine center is generally not susceptible to classical nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) at the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgpdx.edu The amino and ethylamino groups on the ring are strong electron-donating groups, which destabilize this intermediate and thus deactivate the ring towards SNAr. However, the bromine atom can be substituted under different conditions, such as through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) or via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate under the influence of a very strong base. pdx.edu
Conversely, the amine centers are inherently nucleophilic. The lone pairs of electrons on the nitrogen atoms can attack a wide range of electrophiles. Both the primary and secondary amines can undergo reactions such as acylation (reaction with acyl chlorides or anhydrides to form amides), alkylation (reaction with alkyl halides), and other C-N bond-forming reactions. The primary amine can be selectively targeted over the secondary amine under certain conditions, or both can react depending on the stoichiometry and reaction conditions employed.
Oxidative Reactivity and Reaction Pathways (e.g., Formation of Colored Derivatives from Oxidative Coupling)
Para-phenylenediamines and their N-substituted derivatives are well-known for their oxidative reactivity, a property central to their application as hair dyes and photographic developers. wikipedia.orggoogle.com The oxidation of this compound is expected to follow a similar pathway.
In the presence of an oxidizing agent (e.g., hydrogen peroxide, air, metal ions), the molecule can undergo a two-electron oxidation to form a highly reactive quinone-diimine intermediate. nih.govresearchgate.net This electrophilic intermediate can then undergo several subsequent reactions. A key pathway is oxidative coupling, where the quinone-diimine electrophilically attacks an unoxidized molecule of the parent diamine. nih.gov This "self-coupling" reaction can lead to the formation of dimeric and trimeric structures, such as Bandrowski's base-type compounds, which are often intensely colored. researchgate.net Further oxidation and polymerization can lead to complex, dark-colored polymeric materials. researchgate.net The presence of the bromo and ethyl substituents on the ring will influence the electronic properties of the quinone-diimine intermediate and the steric accessibility for coupling, thereby modulating the rate of reaction and the specific color of the resulting dye products. The oxidation of similar N,N'-substituted p-phenylenediamines is known to produce stable quinone by-products. mdpi.com
Radical-Mediated Processes and Homolytic Aromatic Substitution (e.g., Base-Promoted Homolytic Aromatic Substitution)
Beyond ionic pathways, the compound can also participate in radical reactions. The C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. libretexts.org
A relevant, albeit less common, pathway for substitution is the Base-Promoted Homolytic Aromatic Substitution (BHAS). jiaolei.group While detailed studies on this specific substrate are unavailable, the general BHAS mechanism applied to an aryl bromide involves the transfer of an electron to the aryl bromide to form a radical anion. acs.orgacs.org This radical anion can then fragment, expelling a bromide anion to generate an aryl radical. This aryl radical is then trapped by a nucleophile present in the reaction mixture. The process is often facilitated by a base and can be initiated by various means. jiaolei.groupacs.org This mechanism provides a pathway for the substitution of the bromine atom under conditions distinct from traditional nucleophilic or metal-catalyzed methods.
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 2-Bromo-N1-ethylbenzene-1,4-diamine | C8H11BrN2 |
| p-Phenylenediamine (B122844) | Benzene-1,4-diamine | C6H8N2 |
| N-ethylbenzene-1,4-diamine | N-Ethyl-p-phenylenediamine | C8H12N2 |
| N,N-dimethyl-p-phenylenediamine | DPD | C8H12N2 |
| N,N,N',N'-tetramethyl-benzene-1,4-diamine | TMPD | C10H16N2 |
| Quinone-diimine | - | - |
| Bandrowski's base | - | C18H18N6 |
Derivatization, Functionalization, and Structural Diversity
Synthesis of N,N'-Dialkylated and Bridged Phenylenediamine Derivatives
The primary and secondary amine groups of the parent compound are nucleophilic sites amenable to alkylation. Standard synthetic methods, such as reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid, can be employed to introduce a variety of alkyl groups. This allows for the synthesis of asymmetrically substituted N,N'-dialkylated phenylenediamines. For example, further alkylation of the primary amine can lead to derivatives like N,N'-diethyl-p-phenylenediamine (DEPPD) analogues.
Bridged derivatives can also be synthesized by reacting the diamine with di-electrophiles, such as 1,2-dihaloalkanes or 1,3-dihaloalkanes, to form heterocyclic rings incorporating the two nitrogen atoms. The specific conditions for these reactions can be tailored to control the degree and position of alkylation.
Table 1: Examples of Potential N,N'-Dialkylated Derivatives
| Starting Material | Alkylating Agent | Potential Product Name |
| 2-bromo-1-N-ethylbenzene-1,4-diamine | Methyl Iodide | 2-bromo-N1-ethyl-N4-methylbenzene-1,4-diamine |
| This compound | Ethyl Iodide | 2-bromo-N1,N4-diethylbenzene-1,4-diamine |
| This compound | Benzyl Bromide | 2-bromo-N4-benzyl-N1-ethylbenzene-1,4-diamine |
| This compound | 1,2-Dibromoethane | 1-(3-bromo-4-(ethylamino)phenyl)imidazolidine derivative |
Transformations at the Bromine Position: Cross-Coupling and Arylation Reactions
The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is a powerful tool for this purpose. nih.gov
By reacting this compound with various arylboronic acids, a wide range of bi-aryl and more complex poly-aryl structures can be constructed. The reactivity of the C-Br bond can be influenced by the nature of the palladium catalyst, the ligands used, and the reaction conditions. nih.gov Sequential cross-coupling strategies on substrates with multiple halogen atoms demonstrate the ability to selectively react one site over another, a principle applicable to functionalized diamines. nih.govresearchgate.net This enables the construction of unsymmetrically substituted scaffolds.
Table 2: Potential Products from Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Potential Product Name |
| Phenylboronic acid | N1-ethyl-[1,1'-biphenyl]-2,5-diamine |
| 4-Methoxyphenylboronic acid | N1-ethyl-4'-methoxy-[1,1'-biphenyl]-2,5-diamine |
| Pyridine-3-boronic acid | 2-(3-pyridinyl)-1-N-ethylbenzene-1,4-diamine |
| Naphthalene-1-boronic acid | N1-ethyl-2-(naphthalen-1-yl)benzene-1,4-diamine |
Cyclization Reactions to Form Heterocyclic Compounds Incorporating the Diamine Moiety
The adjacent amino groups of o-phenylenediamines serve as a powerful synthon for the creation of various fused heterocyclic systems. researchgate.net The bromo- and ethyl- substituents on the diamine core can modulate the reactivity and solubility of the resulting heterocycles.
Quinoxalines: Quinoxalines are a prominent class of nitrogen-containing heterocycles readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction is often catalyzed by acids or various metal catalysts and can proceed under mild conditions. sapub.orglongdom.org Starting with this compound (after appropriate positioning of the functional groups to create an ortho-diamine), a range of substituted quinoxalines can be prepared. The reaction involves a condensation-oxidation sequence, which can be performed in one pot. nih.gov
Triazoles: The synthesis of triazoles from a phenylenediamine precursor typically requires multi-step transformations. One common route is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. jetir.org One of the amine functionalities on the benzene (B151609) ring can be converted into an azide group through diazotization followed by substitution. The resulting aryl azide can then be reacted with a terminal or internal alkyne, often catalyzed by copper, to form a 1,2,3-triazole ring. frontiersin.orgraco.cat This method allows for the introduction of a wide variety of substituents on the triazole ring, depending on the alkyne used.
Pyrroloquinoxalines: These tricyclic systems, which have applications in medicinal chemistry, can be synthesized from o-phenylenediamine derivatives. nih.gov Gold-catalyzed intramolecular hydroamination of alkynes is a modern approach to creating these fused structures. researchgate.netunicatt.itmdpi.comnih.gov A synthetic strategy could involve the initial formation of a quinoxaline (B1680401), followed by the construction of the pyrrole (B145914) ring, or a more direct approach from a suitably N-alkynylated o-phenylenediamine. researchgate.netmdpi.com For example, a reaction between an N-alkynyl indole (B1671886) and an aniline (B41778) derivative can lead to these complex heterocyclic systems. mdpi.com
Table 3: Examples of Heterocyclic Scaffolds from Diamine Cyclization
| Reagent | Heterocyclic Product Class |
| Benzil (1,2-diphenylethane-1,2-dione) | Quinoxaline |
| Glyoxal | Quinoxaline |
| Sodium Azide (after diazotization), Phenylacetylene | Triazole |
| N-propargyl indole derivatives | Pyrroloquinoxaline |
Development of Structure-Reactivity Relationships and Design Principles for New Derivatives
The development of new derivatives from this compound is guided by established structure-reactivity relationships. The electronic properties of the substituents on the phenylenediamine ring play a crucial role in its reactivity.
Influence of Substituents: The bromine atom is an electron-withdrawing group, which decreases the electron density of the aromatic ring and the nucleophilicity of the amine groups. This can affect the rate of reactions such as acylation or condensation. Conversely, the ethyl group is weakly electron-donating, slightly enhancing the nucleophilicity of the nitrogen it is attached to compared to the unsubstituted primary amine.
Regioselectivity: The differing nature of the primary and secondary amines allows for potential regioselective reactions under carefully controlled conditions. For instance, the primary amine might be more sterically accessible for certain reactions. In cyclization reactions to form quinoxalines, the presence of electron-withdrawing or electron-releasing groups on the diamine can affect reaction times and yields. longdom.org
Design Principles for Cross-Coupling: In designing cross-coupling reactions, the choice of catalyst and ligands is paramount. For an electron-rich substrate like a phenylenediamine, specific palladium-ligand combinations may be required to achieve high yields and prevent side reactions. The principles of sequential cross-coupling, where reactivity is controlled by the leaving group or reaction conditions, can be applied to design multi-step, one-pot syntheses of complex aryl structures. nih.gov
By understanding these electronic and steric effects, chemists can rationally design synthetic routes to new molecules with desired structural features, leveraging the versatile functional handles provided by the this compound scaffold.
Advanced Spectroscopic Characterization and Structural Analysis in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. emerypharma.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of magnetically active nuclei, while two-dimensional (2D) experiments establish correlations between them, confirming atomic connectivity and spatial relationships. ipb.ptresearchgate.net
For 2-bromo-1-N-ethylbenzene-1,4-diamine, specific signals in the ¹H and ¹³C NMR spectra can be predicted based on the analysis of structurally similar compounds, such as 2-Bromo-N¹,N¹,N⁴,N⁴-tetramethyl-benzene-1,4-diamine. researchgate.netmdpi.com The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons—a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group—due to spin-spin coupling. The protons on the aromatic ring will appear as multiplets or distinct doublets, with their chemical shifts influenced by the electronic effects of the bromo and amino substituents. The protons of the primary (-NH₂) and secondary (-NH-) amine groups would appear as broad singlets, the positions of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern, while the aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.
To confirm these assignments, 2D NMR techniques are employed. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the -CH₂- and -CH₃ protons of the ethyl group and identifying adjacent protons on the aromatic ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) reveals couplings between protons and carbons over two or three bonds, which is crucial for assigning quaternary (non-protonated) carbons and piecing together the entire molecular skeleton. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps to confirm the substitution pattern on the benzene (B151609) ring. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are hypothetical and based on data from analogous structures. researchgate.netmdpi.com They are reported in ppm relative to TMS. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic H | 6.5 - 7.2 | m | Aromatic C-Br | ~110-115 |
| -NH- | ~4.0-5.0 | br s | Aromatic C-H | ~115-125 |
| -NH₂ | ~3.5-4.5 | br s | Aromatic C-N | ~140-150 |
| -CH₂- (ethyl) | ~3.1-3.3 | q | -CH₂- (ethyl) | ~38-45 |
| -CH₃ (ethyl) | ~1.2-1.4 | t | -CH₃ (ethyl) | ~13-15 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These two methods are often complementary; molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.comspectroscopyonline.com This combined approach provides a more complete vibrational profile of the compound. nih.gov
For this compound, the FT-IR spectrum is expected to prominently feature bands related to polar functional groups. Key expected absorptions include:
N-H Stretching: The primary amine (-NH₂) group should exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) will show a single band in a similar range.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually appears between 1590 and 1650 cm⁻¹.
C-N Stretching: These vibrations for aromatic amines occur in the 1250-1360 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
The Raman spectrum would be particularly useful for observing the symmetric vibrations and non-polar bonds, such as the aromatic ring's "breathing" mode and C-C backbone stretches. spectroscopyonline.com
Table 2: Expected Principal Vibrational Bands for this compound (Frequencies are based on data from analogous compounds like 4-bromoaniline (B143363) and 2-Bromo-N,N,N,N-tetramethyl-benzene-1,4-diamine. researchgate.netmdpi.comchemicalbook.comnist.gov)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H Stretch | -NH₂ and -NH- | 3300 - 3500 | FT-IR |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | FT-IR/Raman |
| C-H Stretch (Aliphatic) | -CH₂-CH₃ | 2850 - 2980 | FT-IR/Raman |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | FT-IR/Raman |
| N-H Bend | -NH₂ | 1590 - 1650 | FT-IR |
| C-N Stretch | Ar-N | 1250 - 1360 | FT-IR |
| C-Br Stretch | Ar-Br | 500 - 600 | FT-IR/Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the absorption bands arise primarily from π→π* transitions within the benzene ring. youtube.com The presence of amino groups (auxochromes) shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Based on data for the related compound 2-Bromo-N¹,N¹,N⁴,N⁴-tetramethyl-benzene-1,4-diamine, which shows absorption maxima (λ_max) at 210, 266, and 322 nm, similar absorption bands are expected for the target compound. researchgate.netmdpi.com These bands correspond to electronic transitions of the substituted benzene system.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. Many aromatic diamines are known to be fluorescent. researchgate.netresearchgate.netacs.org Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission wavelength are sensitive to the molecular structure and its environment. nih.gov
Table 3: Electronic Absorption Data for the Analogous Compound 2-Bromo-N¹,N¹,N⁴,N⁴-tetramethyl-benzene-1,4-diamine in CH₃CN researchgate.netmdpi.com
| Absorption Maxima (λ_max) | Molar Absorptivity (log ε) | Attributed Transition Type |
|---|---|---|
| 210 nm | 4.333 | π→π |
| 266 nm | 4.147 | π→π |
| 322 nm | 3.445 | π→π* (charge-transfer character) |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure mass-to-charge ratios (m/z) with high precision, allowing for the determination of an unambiguous molecular formula.
For this compound (C₁₀H₁₅BrN₂), a key diagnostic feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2⁺). libretexts.org This pattern is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).
Electron ionization (EI) often causes the molecular ion to fragment in a predictable manner, providing structural clues. libretexts.org The fragmentation pattern can help confirm the arrangement of atoms. For the title compound, fragmentation would likely involve:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium cation.
Loss of the ethyl group: Cleavage of the C-N bond to lose an ethyl radical (•C₂H₅).
Cleavage of the C-Br bond: Loss of a bromine radical (•Br). youtube.com
Analysis of the fragmentation of the related tetramethyl compound showed a primary fragment corresponding to the loss of a methyl group (M⁺ - 15). researchgate.netmdpi.com
Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₁₀H₁₅BrN₂)
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |
|---|---|---|---|
| 229.04 | 231.04 | [C₁₀H₁₅⁷⁹/⁸¹BrN₂]⁺ | Molecular Ion (M⁺) |
| 214.02 | 216.02 | [M - CH₃]⁺ | Loss of methyl radical |
| 200.00 | 202.00 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 150.08 | - | [M - Br]⁺ | Loss of bromine radical |
X-ray Crystallography for Solid-State Structural Elucidation (where applicable for related compounds)
While techniques like NMR provide the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's conformation and packing in the solid state, provided a suitable single crystal can be grown. nih.gov Although a crystal structure for this compound is not publicly available, analysis of related bromo-aromatic structures provides insight into the information that could be obtained. nih.govresearchgate.netnih.gov
A crystallographic study would definitively determine:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Conformation: The orientation of the ethyl group relative to the benzene ring and the geometry of the amine groups.
Supramolecular Assembly: The arrangement of molecules in the crystal lattice. This is heavily influenced by intermolecular forces. For this compound, hydrogen bonds involving the primary and secondary amine protons as donors and the nitrogen lone pairs as acceptors would be expected to play a crucial role in the crystal packing. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed. researchgate.net
Studies on similar molecules, like 4-bromo-N-(2-hydroxyphenyl)benzamide, have shown how intermolecular N-H···O and O-H···O hydrogen bonds dictate the formation of chains and sheets within the crystal. nih.gov Such detailed structural information is vital for understanding the material's physical properties and for rational drug design or materials science applications.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the computational and theoretical investigation of the chemical compound This compound .
Therefore, it is not possible to generate an article that adheres to the detailed outline provided, as no studies on its ground state properties, electronic structure, spectroscopic parameters, reactivity descriptors, or nonlinear optical properties using methods such as Density Functional Theory (DFT) have been found.
To provide scientifically accurate and non-hallucinatory content, the generation of the requested article cannot proceed without published research on this specific molecule.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Detailed research findings from molecular dynamics (MD) simulations specifically for 2-bromo-1-N-ethylbenzene-1,4-diamine are not available in the public domain. Computational studies, including MD simulations, are highly specific to the molecule under investigation. While research exists for structurally similar compounds, the unique combination of a bromo group, an ethylamino group, and a diamine configuration on the benzene (B151609) ring in this compound necessitates dedicated simulations to understand its specific dynamic behavior and solvent interactions.
In the absence of direct studies on this compound, a general methodology for how such an investigation would be conducted is outlined below. This represents a theoretical framework for future computational research.
Theoretical Framework for MD Simulations
Molecular dynamics simulations for a compound like this compound would typically involve several key steps to elucidate its behavior in a solvent environment, usually water, to mimic physiological conditions or other solvents to model industrial processes.
First, a high-quality 3D model of the molecule would be generated and its geometry optimized using quantum mechanical methods, such as Density Functional Theory (DFT). An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) would then be assigned to describe the bonded and non-bonded interactions between atoms.
The molecule would be placed in a simulation box of a chosen solvent. The system would be neutralized and energy-minimized to remove any unfavorable contacts. This would be followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired conditions and stabilized.
Finally, a production run would be performed, during which the trajectory of each atom is calculated by integrating Newton's equations of motion over a set period. Analysis of this trajectory would provide insights into the compound's dynamic properties.
Expected Research Findings and Data Tables
Were such simulations to be performed, the following detailed findings and data could be expected and would typically be presented in data tables for clarity and comparison.
Conformational Analysis: The ethylamino group introduces conformational flexibility. MD simulations would track the dihedral angles of this group over time to identify the most stable conformations and the energy barriers between them.
Table 1: Hypothetical Dihedral Angle Analysis for the Ethylamino Group (This table is for illustrative purposes only and is not based on actual experimental data.)
| Dihedral Angle (C-C-N-C) | Population (%) | Average Energy (kcal/mol) |
| gauche (-) | 30 | -1.2 |
| anti | 65 | -2.5 |
| gauche (+) | 5 | -0.8 |
Solvent Interactions: The primary amine, secondary amine, and bromine atom are all expected to interact with solvent molecules. Radial distribution functions (RDFs) would be calculated to understand the probability of finding solvent molecules at a certain distance from these specific atoms.
Table 2: Hypothetical Radial Distribution Function Peaks for Solvent (Water) Interactions (This table is for illustrative purposes only and is not based on actual experimental data.)
| Functional Group | Atom | First Peak Distance (Å) | Coordination Number |
| Primary Amine | Nitrogen | 2.8 | 3.1 |
| Secondary Amine | Nitrogen | 2.9 | 2.5 |
| Bromo Group | Bromine | 3.5 | 4.2 |
Solvent Accessible Surface Area (SASA): SASA calculations would reveal how the molecule's conformation affects its exposure to the solvent. Changes in SASA over the course of the simulation would indicate dynamic changes in the molecule's shape.
Table 3: Hypothetical Average Solvent Accessible Surface Area (SASA) (This table is for illustrative purposes only and is not based on actual experimental data.)
| Molecular Region | Average SASA (Ų) |
| Whole Molecule | 250.5 |
| Polar Atoms (N, Br) | 85.2 |
| Non-polar Atoms (C, H) | 165.3 |
Applications in Materials Science, Catalysis, and Synthetic Chemistry
Utilization as Precursors for Organic Electronic Materials and Optoelectronic Devices
Aromatic diamines are fundamental components in the design of materials for organic electronics. The electron-rich nature of the amine groups is often exploited to create hole-transporting or electron-donating materials, while the bromine atom serves as a crucial reactive handle for building complex, conjugated structures essential for electronic activity.
Dyes and Chromophores for Photovoltaic Applications
In the realm of photovoltaics, particularly dye-sensitized solar cells (DSSCs), organic molecules with strong light absorption and efficient charge transfer capabilities are required. The diamine moiety of 2-bromo-1-N-ethylbenzene-1,4-diamine can function as a potent electron-donating group, a common feature in the "D-π-A" (Donor-pi bridge-Acceptor) architecture of many organic dyes. The bromine atom offers a site for post-synthetic modification, allowing for the fine-tuning of the molecule's electronic properties or its attachment to other parts of a larger chromophoric system. Through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the bromo-substituted benzene (B151609) ring can be linked to other aromatic systems, extending the π-conjugation which is critical for absorbing a broader spectrum of light.
Components of Organic Semiconductors and Electron Luminescent Materials
The synthesis of organic semiconductors often relies on the strategic polymerization or coupling of smaller aromatic building blocks. thecorporatemagazine.comunist.ac.kr The structure of this compound is well-suited for this purpose. It can be envisioned as a monomer unit where the diamine portion provides hole-transporting properties, beneficial for devices like Organic Light-Emitting Diodes (OLEDs). The bromine atom is a key site for reactions like the Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds and constructing the conjugated polymer backbones that define many organic semiconductors. thecorporatemagazine.com By reacting this bromo-diamine with a diboronic acid ester, for instance, a polymer with alternating donor (diamine) and acceptor units could be synthesized, a common strategy for developing high-performance semiconducting materials. nih.govresearchgate.net
Roles in Catalyst Development and Organic Transformations
The amine functionalities suggest a role as ligands for transition metals, while the bromo-aromatic nature points towards its use in or as a precursor to organocatalysts.
Ligands in Transition Metal Catalysis (e.g., Copper Complexes as Atom Transfer Catalysts, Palladium/Platinum Complexes)
Diamine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable chelate complexes that can modulate the reactivity of the metal center. rsc.orgmdpi.comnih.gov The 1,4-diamine structure of the title compound could potentially act as a bidentate ligand for various metals.
Copper Complexes: Copper-diamine complexes are well-known catalysts for a variety of transformations, including Chan-Lam cross-coupling and Atom Transfer Radical Polymerization (ATRP). rsc.orgnih.gov A complex formed between copper and this compound could potentially catalyze such reactions, with the electronic properties of the ligand being tunable through its substituents.
Palladium/Platinum Complexes: Palladium complexes featuring diamine or related nitrogen-based ligands are workhorses in cross-coupling chemistry. rsc.orgnih.govresearchgate.net While the 1,4-substitution pattern prevents classic chelation, it could still coordinate to a metal center or be used to synthesize more complex ligand structures. The presence of both a ligand-like diamine and a reactive C-Br bond in one molecule could also lead to the formation of interesting polymeric or oligomeric metal complexes.
Organocatalytic Applications (e.g., Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide as Catalysts)
While this compound itself is not a known catalyst, structurally related compounds have demonstrated significant catalytic activity. Research has shown that N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric version, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), are highly effective and reusable catalysts. nih.govresearchgate.net These compounds act as sources of electrophilic bromine, facilitating a range of organic transformations.
For example, both TBBDA and PBBS have been successfully employed to catalyze the one-pot synthesis of complex heterocyclic molecules like 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives and 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. nih.govresearchgate.net They are also effective for the methoxymethylation of alcohols. This documented success of related N-bromo sulfonamide compounds suggests that derivatives of this compound could be developed into novel organocatalysts.
| Catalyst | Reaction Type | Example Product Class | Reference |
| TBBDA / PBBS | Multicomponent Synthesis | 1,6-dihydropyrazine-2,3-dicarbonitriles | nih.govresearchgate.net |
| TBBDA / PBBS | One-pot Synthesis | 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles | researchgate.net |
| TBBDA / PBBS | Protection of Alcohols | Methoxymethyl ethers |
Intermediates in the Synthesis of Complex Organic Molecules
The true strength of this compound likely lies in its role as a versatile synthetic intermediate. The differential reactivity of its three functional sites—a primary amine, a secondary amine, and a carbon-bromine bond—allows for a stepwise and controlled approach to building molecular complexity.
The primary and secondary amines can undergo selective N-alkylation or N-acylation reactions. They can also serve as nucleophiles in the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. For instance, condensation with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring system. The bromine atom, as previously mentioned, is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, alkynyl, or aryl groups at that position. This combination of reactivities makes it a valuable starting material for synthesizing a diverse array of complex target molecules from a single, readily accessible precursor.
Coordination Chemistry of 2 Bromo 1 N Ethylbenzene 1,4 Diamine Scaffolds
Chelation and Ligand Field Properties of Substituted Benzene-1,4-diamines
Substituted benzene-1,4-diamines typically function as bidentate ligands, coordinating to a metal center through the lone pairs of electrons on their two nitrogen atoms. This simultaneous binding to a single metal ion is known as chelation, which forms a stable ring structure known as a chelate ring. nih.gov The inherent rigidity of the benzene (B151609) backbone imposes a specific "bite angle" (the N-Metal-N angle), which plays a crucial role in determining the preferred coordination geometry around the metal ion. The stability of these complexes is enhanced by the chelate effect, which is the increased stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands.
The interaction between the ligand's donor atoms and the metal's d-orbitals is described by Ligand Field Theory (LFT). figshare.com LFT is an application of molecular orbital theory that explains the electronic structure and properties of coordination complexes. rsc.org The nitrogen atoms of the diamine ligands act as σ-donors, providing electron density to the metal's empty d-orbitals. This interaction causes the five degenerate d-orbitals of the metal ion to split into different energy levels. rsc.org The magnitude of this energy splitting, denoted as Δ (the ligand field splitting parameter), is influenced by several factors:
The nature of the metal ion: Its identity, oxidation state, and position in the periodic table.
The geometry of the complex: Octahedral, tetrahedral, and square planar geometries result in different d-orbital splitting patterns. rsc.org
The nature of the ligand: The donor strength of the nitrogen atoms is critical. Electron-withdrawing substituents on the benzene ring decrease the basicity of the amine groups, making them weaker field ligands and resulting in a smaller Δ. Conversely, electron-donating groups increase the electron density on the nitrogen atoms, leading to stronger ligand fields and a larger Δ.
Synthesis and Characterization of Metal-Diamine Complexes
The synthesis of metal complexes with substituted benzene-1,4-diamines is typically achieved by reacting a suitable metal salt with the diamine ligand in an appropriate solvent. The stoichiometry of the reaction, the choice of solvent, and the reaction conditions (e.g., temperature) can be controlled to isolate complexes with desired geometries and coordination numbers. Characterization of these complexes relies on a suite of analytical techniques to confirm their composition and elucidate their structure.
Common characterization techniques include:
Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal, evidenced by a shift in the N-H or C-N stretching frequencies compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of diamagnetic complexes in solution. Shifts in the signals of protons and carbons near the coordination sites can confirm ligand binding.
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions and charge-transfer bands, which are related to the ligand field splitting. rsc.org
Mass Spectrometry: To confirm the molecular weight and composition of the complex.
Substituted benzene-1,4-diamines and their derivatives, such as Schiff bases formed from them, coordinate with a wide range of d-block transition metals.
Cobalt (Co(II)) : Cobalt(II) complexes with related diamine ligands have been synthesized and often exhibit tetrahedral or octahedral geometries depending on the steric bulk of the ligand and the coordinating ability of the counter-ions.
Zinc (Zn(II)) : Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes that are typically tetrahedral or octahedral. The coordination chemistry of zinc with diamine ligands is relevant in the context of bioinorganic chemistry, for instance, in the study of zinc finger inhibitors where chelation plays a key role. rsc.org
Palladium (Pd(II)) : Palladium(II) complexes with N,N'-donor ligands are well-documented. Due to its d⁸ electron configuration, Pd(II) strongly favors a square planar geometry. Synthesis often involves reacting a Pd(II) salt, such as palladium(II) acetate, with the diamine ligand in a 1:2 molar ratio. rsc.org Characterization data from FTIR and NMR confirm the coordination through the nitrogen atoms. rsc.org
Platinum (Pt(IV)) : Platinum(IV) features a d⁶ electron configuration and almost exclusively forms octahedral complexes, which are kinetically inert. The synthesis of Pt(IV) complexes can be achieved by reacting a Pt(IV) precursor like K₂PtCl₆ or by oxidizing a pre-formed Pt(II) complex. nih.gov These complexes are characterized by techniques including multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt) and X-ray diffraction, which confirm the octahedral geometry. researchgate.netresearchgate.net
Copper (I) : Copper(I) has a d¹⁰ electron configuration and typically forms complexes with coordination numbers of 2, 3, or 4. With bidentate diamine ligands, Cu(I) complexes often adopt a distorted tetrahedral geometry, with two diamine ligands coordinating to the metal center. acs.org These complexes are often synthesized by reacting a Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) with the ligand. Due to the d¹⁰ configuration, they are diamagnetic and colorless, unless charge-transfer bands are present.
Below is a table summarizing typical data for a representative Pd(II) complex with a Schiff base derived from a phenylamine.
| Property | Ligand (B1H) | Complex (PdB1H) |
| Formula | C₁₄H₁₃NO | C₂₈H₂₄N₂O₂Pd |
| Color | Yellow | Brown |
| ν(C=N) (cm⁻¹) | 1622 | 1606 |
| ν(C-O) (cm⁻¹) | 1279 | 1269 |
| UV-Vis λₘₐₓ (nm) | 271 (π→π) | 301 (π→π) |
| Data derived from a study on a related phenylamine Schiff base complex. rsc.org |
Investigation of Metal-Ligand Bonding and Electronic Structures in Complexes
The nature of the bond between the metal and the diamine ligand is a mixture of covalent and electrostatic interactions. Molecular Orbital (MO) theory provides a detailed picture of this bonding. The lone pair orbitals of the nitrogen atoms (σ-donors) overlap with the metal's empty d, s, and p orbitals of appropriate symmetry to form bonding and anti-bonding molecular orbitals. rsc.org The electrons from the ligand fill the lower-energy bonding MOs, while the metal's d-electrons occupy the non-bonding and anti-bonding MOs.
The anti-bonding orbitals, often referred to as the d-orbitals in the context of LFT, are primarily metal-based in character. The energy separation between these orbitals (the ligand field splitting, Δ) can be probed experimentally using UV-Visible spectroscopy. The spectra of d-block metal complexes often show broad, low-intensity absorptions corresponding to d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy one. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structures of these complexes. DFT calculations can provide optimized geometries, predict vibrational frequencies, and generate molecular orbital diagrams. ijrrjournal.com These calculations help in understanding the contributions of the metal and ligand orbitals to the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the complex's reactivity and photophysical properties. For instance, DFT studies on a di-manganese complex with a ligand containing a benzene-1,4-diyl linker showed that the benzene ring can become distorted, affecting the electronic communication between the two metal centers. ijrrjournal.com
Potential for Applications of Coordination Compounds in Catalysis and Supramolecular Chemistry
The versatile coordination chemistry of substituted benzene-1,4-diamines makes their metal complexes candidates for a range of applications, most notably in catalysis and supramolecular chemistry.
Catalysis: Metal complexes containing diamine ligands are widely used as catalysts or pre-catalysts in various organic transformations. The ligand plays a crucial role in stabilizing the metal center, tuning its reactivity, and, in the case of chiral ligands, inducing enantioselectivity.
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with diamine ligands are well-known, highly efficient pre-catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds.
Oxidation Reactions: Manganese complexes with ligands containing a benzene-1,4-diyl spacer have been shown to act as catalysts for water oxidation and the selective oxidation of sulfides. ijrrjournal.com Ruthenium complexes have also demonstrated efficiency in the catalytic oxidation of alcohols.
Cross-Coupling Reactions: Copper(I)-diamine systems are workhorses in modern organic synthesis, catalyzing Ullmann-type C-N and C-O cross-coupling reactions under much milder conditions than classical methods. figshare.com The diamine ligand is crucial for preventing the formation of less reactive copper species and facilitating the catalytic cycle. figshare.com
The table below shows the catalytic efficiency of (η⁶-benzene)ruthenium(II) complexes in various reactions.
| Reaction Type | Catalyst Loading (mol%) | Substrate |
| Transfer Hydrogenation (with 2-propanol) | 0.01 | Carbonyl Compounds |
| Oppenauer-type Oxidation | 0.1 | Alcohols |
| NMO Oxidation | 0.01 | Alcohols |
| Data derived from a study on related (η⁶-benzene)ruthenium(II) complexes. |
Supramolecular Chemistry: Supramolecular chemistry involves the design and synthesis of large, well-defined chemical structures from smaller building blocks held together by non-covalent interactions. The rigid and directional nature of substituted benzene-1,4-diamine ligands makes them excellent components for constructing supramolecular architectures.
Self-Assembled Capsules: The hydrogen-bonding capabilities and defined geometry of related 1,4-disubstituted benzene derivatives have been exploited to create self-assembled dimeric capsules capable of encapsulating guest molecules.
Coordination Polymers and Frameworks: When used with metal ions that have specific coordination preferences, these bidentate ligands can act as linear linkers to form one-, two-, or three-dimensional coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The formation of such extended networks is guided by the coordination geometry of the metal ion and the length and rigidity of the diamine linker.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-1-N-ethylbenzene-1,4-diamine, and how do reaction conditions affect yield?
- Methodological Answer : Begin with N-ethylation of 1,4-diaminobenzene using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Bromination can be achieved via electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation. Optimize temperature (40–60°C for bromination) and stoichiometry (1.2–1.5 equivalents of bromine) to minimize di-substitution byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar intermediates . Monitor yield variations using HPLC to correlate reaction time and reagent ratios.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine -NMR (DMSO-d₆) to identify aromatic protons (δ 6.5–7.2 ppm) and amine/ethyl group signals (δ 1.2–3.5 ppm). Use -NMR to confirm bromine’s electron-withdrawing effects on adjacent carbons. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides precise molecular ion validation (expected m/z ~229.0 [M+H]⁺). Cross-validate with FT-IR for N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). X-ray crystallography (if crystalline) resolves regiochemistry and confirms substitution patterns .
Advanced Research Questions
Q. How do substituent effects (e.g., bromine, ethyl group) influence the electronic properties and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, focusing on bromine’s σ-hole interactions and the ethyl group’s steric effects. Compare experimental UV-Vis spectra (in ethanol) with TD-DFT results to correlate absorption bands (e.g., π→π* transitions at ~270 nm) with electronic transitions. Reactivity studies: Use cyclic voltammetry to assess redox behavior (e.g., amine oxidation potentials) and evaluate nucleophilic aromatic substitution (SNAr) kinetics under varying pH conditions .
Q. What mechanistic insights can be gained from studying this compound in catalytic cross-coupling reactions?
- Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Monitor intermediates via in situ -NMR (if fluorinated partners are used) or GC-MS for aryl-aryl bond formation. Kinetic isotope effect (KIE) studies (e.g., D₂O vs. H₂O) reveal rate-determining steps. For contradictory data (e.g., unexpected byproducts), employ LC-MS/MS to identify trace intermediates and revise proposed mechanisms. Compare turnover frequencies (TOF) with sterically hindered vs. unhindered catalysts to assess steric effects of the ethyl group .
Experimental Design & Data Analysis
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (40°C vs. 60°C), catalyst loading (5 mol% vs. 10 mol%), and solvent polarity (DMF vs. acetonitrile). Use ANOVA to identify significant factors affecting yield and purity. For example, a Pareto chart may reveal that temperature × solvent interaction explains 70% of variance. Replicate center points to validate model robustness .
Q. How should researchers address contradictions in spectroscopic data (e.g., inconsistent 1H^1H1H-NMR integration ratios)?
- Methodological Answer : First, verify sample purity via HPLC (C18 column, methanol/water mobile phase). If impurities are absent, consider dynamic effects (e.g., proton exchange in amines causing signal broadening). Use variable-temperature NMR to slow exchange rates. For persistent discrepancies, synthesize a deuterated analog (e.g., N-ethyl-d₅) to isolate overlapping signals. Cross-reference with computational NMR shifts (e.g., ACD/Labs or Gaussian) to assign peaks confidently .
Theoretical & Safety Considerations
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link its structure to known pharmacophores (e.g., kinase inhibitors with diamine backbones). Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., EGFR). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants). For conflicting bioactivity data, apply QSAR models to refine substituent contributions (e.g., Hammett σ values for bromine’s electronic effects) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Wear nitrile gloves (ASTM D6978 standard) and safety goggles. For spills, neutralize with 10% sodium thiosulfate to reduce bromine toxicity. Store at 4°C under nitrogen to prevent oxidation. Monitor waste streams via ICP-MS for bromine content, ensuring compliance with EPA Method 6010C for halogen disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
